Diethyl 2-(4-fluoro-2-nitrophenyl)malonate

Catalog No.
S2901530
CAS No.
147124-35-4
M.F
C13H14FNO6
M. Wt
299.254
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-(4-fluoro-2-nitrophenyl)malonate

CAS Number

147124-35-4

Product Name

Diethyl 2-(4-fluoro-2-nitrophenyl)malonate

IUPAC Name

diethyl 2-(4-fluoro-2-nitrophenyl)propanedioate

Molecular Formula

C13H14FNO6

Molecular Weight

299.254

InChI

InChI=1S/C13H14FNO6/c1-3-20-12(16)11(13(17)21-4-2)9-6-5-8(14)7-10(9)15(18)19/h5-7,11H,3-4H2,1-2H3

InChI Key

XEDHNTPQPKCZSF-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=C(C=C(C=C1)F)[N+](=O)[O-])C(=O)OCC

Solubility

not available

Diethyl 2-(4-fluoro-2-nitrophenyl)malonate is an organic compound with the molecular formula C11H10FNO6C_{11}H_{10}FNO_6 and a molecular weight of 271.2 g/mol. This compound is a derivative of malonic acid and features both a fluorine and a nitro group attached to a phenyl ring, which contributes to its unique structural properties. The compound is identified by its CAS number 147124-35-4 and is of significant interest in organic synthesis and medicinal chemistry due to its reactivity and potential applications in drug development and material science .

, including:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
  • Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to various derivatives depending on the nucleophile used.

Major Products Formed

  • From Reduction: Diethyl 2-(4-amino-2-nitrophenyl)malonate.
  • From Substitution: Various substituted derivatives based on the nucleophile employed.

While specific biological activities of diethyl 2-(4-fluoro-2-nitrophenyl)malonate are not extensively documented, its structural components suggest potential interactions with biological targets. The nitro group can participate in reduction reactions, possibly affecting cellular pathways. Compounds with similar structures often exhibit antimicrobial or anticancer properties, making this compound a candidate for further biological evaluation .

The synthesis of diethyl 2-(4-fluoro-2-nitrophenyl)malonate typically involves the following steps:

  • Starting Materials: The reaction begins with 2,5-difluoronitrobenzene and dimethyl malonate.
  • Reaction Conditions: The reaction is conducted in the presence of caesium carbonate as a base in N,N-dimethylformamide (DMF) at room temperature for approximately 24 hours, yielding the desired product in high purity (up to 98%) after purification processes .
  • Alternative Methods: Other synthetic routes may involve different bases or solvents, optimizing conditions for industrial-scale production.

Diethyl 2-(4-fluoro-2-nitrophenyl)malonate has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds.
  • Organic Synthesis: It acts as an intermediate in preparing more complex organic molecules.
  • Material Science: The compound is explored for developing novel materials with specific properties due to its unique chemical structure .

Research into the interactions of diethyl 2-(4-fluoro-2-nitrophenyl)malonate with various molecular targets is ongoing. Its ability to undergo reduction and substitution reactions suggests potential pathways for further exploration in medicinal chemistry. Investigating these interactions could reveal insights into its efficacy as a pharmaceutical agent or material component .

Similar Compounds: Comparison

Several compounds are structurally similar to diethyl 2-(4-fluoro-2-nitrophenyl)malonate, including:

  • Diethyl 2-(2-fluoro-4-nitrophenyl)malonate: This compound features different positioning of the fluorine and nitro groups.
  • Diethyl 2-(3-fluoro-4-nitrophenyl)malonate: Another isomer with distinct substituent arrangements.

Uniqueness

The unique substitution pattern of diethyl 2-(4-fluoro-2-nitrophenyl)malonate influences its reactivity and the types of reactions it can undergo, making it valuable in synthetic organic chemistry compared to its isomers .

XLogP3

2.5

Dates

Modify: 2023-07-23

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